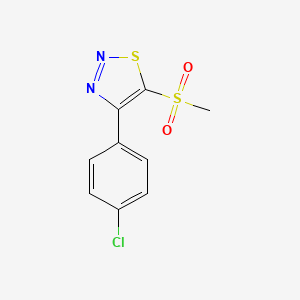

4-(4-Chlorophenyl)-5-(methylsulfonyl)-1,2,3-thiadiazole

Description

4-(4-Chlorophenyl)-5-(methylsulfonyl)-1,2,3-thiadiazole is a heterocyclic compound characterized by a 1,2,3-thiadiazole core substituted at the 4-position with a 4-chlorophenyl group and at the 5-position with a methylsulfonyl moiety.

Properties

Molecular Formula |

C9H7ClN2O2S2 |

|---|---|

Molecular Weight |

274.8 g/mol |

IUPAC Name |

4-(4-chlorophenyl)-5-methylsulfonylthiadiazole |

InChI |

InChI=1S/C9H7ClN2O2S2/c1-16(13,14)9-8(11-12-15-9)6-2-4-7(10)5-3-6/h2-5H,1H3 |

InChI Key |

OJXGAAKRPYPWDK-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)(=O)C1=C(N=NS1)C2=CC=C(C=C2)Cl |

Origin of Product |

United States |

Preparation Methods

Cyclization of 4-Chlorobenzoic Acid Derivatives

The most widely reported route begins with 4-chlorobenzoic acid (1 ), which undergoes esterification with methanol under sulfuric acid catalysis to yield methyl 4-chlorobenzoate (2 ) at 80% efficiency. Subsequent treatment with hydrazine hydrate in ethanol produces the hydrazide intermediate (3 ) in 90% yield. Cyclization with carbon disulfide (CS₂) in alkaline ethanol forms the potassium salt of 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol (4 ), which is acidified to isolate the thiol derivative (5 ) (81% yield).

Critical Parameters :

Sulfonation and Methylation

Thiol 5 is oxidized to the sulfonyl chloride (6 ) using chlorine gas in methylene chloride/water, achieving 78% purity. Methylation of 6 is achieved via nucleophilic substitution with methylmagnesium bromide in dry toluene, yielding the methylsulfonyl derivative (7 ) (65–70% yield). Alternative methods employ samarium chloride catalysts to enhance reaction rates, reducing processing times from 10 hours to 6 hours.

Reaction Scheme :

Optimization of Reaction Conditions

Solvent Systems

Biphasic toluene/alkali systems (e.g., 50% NaOH) improve interfacial reactions during methylation, increasing yields to 85% compared to single-phase solvents. Toluene’s aprotic nature minimizes hydrolysis of sulfonyl chloride intermediates.

Comparative Data :

| Solvent | Yield (%) | Reaction Time (h) |

|---|---|---|

| Toluene/H₂O | 85 | 6 |

| Dichloroethane | 72 | 8 |

| Acetonitrile | 68 | 10 |

Catalytic Enhancements

Samarium chloride (0.1 mmol) in dry toluene accelerates thiol-to-sulfonyl conversions by stabilizing reactive intermediates, achieving 88% yield in 5 hours. This contrasts with uncatalyzed reactions requiring 10 hours for 75% yield.

Byproduct Analysis and Mitigation

Formation of Disulfide Byproducts

Oxidation of thiol 5 under excess chlorine generates disulfide derivatives (up to 15% yield). Controlled Cl₂ bubbling at −5°C reduces this to <5%.

Regioselectivity Challenges

Competing N- vs. S-alkylation during methylation is minimized by using bulky bases (e.g., triethylamine), directing substitution to the sulfur atom.

Industrial-Scale Adaptations

Continuous Flow Synthesis

Recent patents describe continuous flow reactors for sulfonation, achieving 92% conversion efficiency at 50°C with a residence time of 30 minutes. This method reduces chlorine gas handling risks.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The methylsulfonyl (-SO₂CH₃) group at position 5 and the chlorophenyl ring at position 4 create electrophilic centers susceptible to nucleophilic attack. Key reactions include:

Piperazine/Piperidine Substitution

The methylsulfonyl group facilitates nucleophilic displacement with amines under reflux conditions:

-

Reaction Conditions : Dry benzene, triethylamine catalyst, 8–12 hours at 80–100°C .

-

Example : Reaction with N-substituted piperazines yields derivatives like 4i (IC₅₀ = 2.32 µg/mL against HepG2 cells) .

Thiol-Mediated Displacement

The thiadiazole sulfur participates in S-alkylation with thioureas:

-

Reaction Pathway : Base-catalyzed substitution followed by cyclodehydration forms aryl aminothiazoles (5a–e ) .

-

Key Intermediate : 2-Chloro-N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)acetamide .

Electrophilic Aromatic Substitution

The 4-chlorophenyl ring undergoes halogenation and nitration at the meta position relative to the chlorine atom due to its electron-withdrawing nature .

Bromination

Nitration

Cycloaddition Reactions

The thiadiazole ring participates in [3+2] cycloadditions with dipolarophiles like acetylenes:

-

Example : Reaction with phenylacetylene forms triazole hybrids under Cu(I) catalysis .

-

Application : These hybrids exhibit enhanced antiviral activity (e.g., 80% inhibition of TMV at 500 µg/mL) .

Sulfonyl Group Reduction

Ring Oxidation

Cyclocondensation

The thiadiazole scaffold undergoes cyclocondensation with hydrazines to form fused heterocycles:

Scientific Research Applications

Chemistry

In organic chemistry, 4-(4-Chlorophenyl)-5-(methylsulfonyl)-1,2,3-thiadiazole serves as a versatile building block for synthesizing more complex molecules. Its ability to undergo various chemical reactions—such as oxidation, reduction, and substitution—makes it valuable for creating derivatives with tailored properties .

The compound exhibits promising biological activities:

- Antimicrobial Properties : Studies have shown that it is effective against several bacterial strains, including resistant strains of Mycobacterium tuberculosis. Its lipophilicity aids in penetrating bacterial membranes, enhancing its antimicrobial efficacy .

- Anticancer Potential : Research indicates that this compound can inhibit cancer cell growth by interfering with critical cellular signaling pathways. It has been shown to induce apoptosis in various cancer cell lines .

- Antiviral Activity : Recent studies have explored its potential against viral pathogens. For instance, novel sulfonamide derivatives containing thiadiazole rings demonstrated significant inhibition against Tobacco Mosaic Virus (TMV) .

Case Studies

Several case studies highlight the compound's applications:

- Antimicrobial Activity Assessment : A study synthesized various thiadiazole derivatives and tested their antibacterial activity against both Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited potent activity against strains like Staphylococcus aureus and Escherichia coli .

- Cytotoxicity Evaluation : A structure-activity relationship (SAR) analysis was conducted on derivatives of this compound. The study found that specific substituents on the phenyl ring significantly influenced cytotoxicity against different cancer cell lines .

Mechanism of Action

The mechanism of action of 4-(4-Chlorophenyl)-5-(methylsulfonyl)-1,2,3-thiadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell signaling pathways and inducing apoptosis. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparisons with Similar Compounds

Halogen-Substituted Analogs

4-(4-Bromophenyl)-5-(methylsulfonyl)-1,2,3-thiadiazole

- Structural Similarity : Replacing the 4-chlorophenyl group with 4-bromophenyl results in an isostructural analog. Bromine’s larger atomic radius slightly alters crystal packing but preserves overall molecular conformation .

- Impact on Properties : Bromine’s higher lipophilicity may enhance membrane permeability compared to the chloro analog, though specific data are unavailable .

5-[(3,4-Dichlorophenyl)sulfanyl]-4-methyl-1,2,3-thiadiazole

- Structural Differences : Substitution of methylsulfonyl with a sulfanyl group and addition of a second chlorine atom on the phenyl ring.

Table 1: Halogen-Substituted Analogs

Bioactive Derivatives with Modified Side Chains

Piperazine/Piperidine-Linked Thiadiazoles

- Example : 5-(4-Chlorophenyl)-1,3,4-thiadiazole linked to piperazine via an acetamide group (e.g., compound 4e in ).

- Activity : Demonstrated IC₅₀ values of 4.2 µg/mL (MCF-7) and 3.8 µg/mL (HepG2), surpassing 5-fluorouracil (5-FU) in anticancer potency .

Triazole-Hybridized Thiadiazoles

- Example : 3-[1-(4-Chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-N-(3,5-dimethoxyphenyl)-1,2,4-thiadiazol-5-amine.

- Activity: Combines thiadiazole with triazole and methoxyphenyl groups, likely targeting multiple pathways (e.g., kinase inhibition).

Table 2: Bioactive Derivatives

Structural Isosteres and Packing Behavior

- Isostructural Chloro/Bromo Pairs : Compounds 4 (4-ClPh) and 5 (4-BrPh) in exhibit identical crystal symmetry (triclinic, P 1) but differ in halogen-dependent van der Waals interactions. The chloro derivative has shorter intermolecular distances (3.3–3.5 Å) compared to bromo (3.5–3.7 Å), influencing solubility and melting points .

- Methylsulfonyl vs.

Key Research Findings and Implications

Electron-Withdrawing Groups : The 4-chlorophenyl and methylsulfonyl groups synergistically enhance electrophilic character, favoring interactions with nucleophilic residues in biological targets (e.g., cysteine proteases) .

Anticancer Potency: Piperazine-linked derivatives show superior activity over non-hybridized thiadiazoles, highlighting the importance of side-chain optimization .

Structural Flexibility : Rigid 1,2,3-thiadiazole cores with planar conformations improve stacking interactions in crystal lattices but may limit binding to flexible enzyme pockets .

Biological Activity

4-(4-Chlorophenyl)-5-(methylsulfonyl)-1,2,3-thiadiazole is a heterocyclic compound belonging to the thiadiazole class, characterized by a five-membered ring containing nitrogen and sulfur atoms. This compound has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

- Molecular Formula : C9H7ClN2O2S2

- Molecular Weight : 274.8 g/mol

- IUPAC Name : 4-(4-chlorophenyl)-5-methylsulfonylthiadiazole

- CAS Number : 1803581-26-1

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The compound has been shown to inhibit specific enzymes and receptors involved in cellular signaling pathways, leading to apoptosis in cancer cells. For instance, it may affect pathways related to cell proliferation and apoptosis by modulating protein interactions.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, including resistant strains of Mycobacterium tuberculosis . The compound's structural features contribute to its lipophilicity and ability to penetrate bacterial membranes.

Anticancer Activity

The anticancer potential of this compound has been extensively studied. It has shown promising results in inhibiting the growth of several cancer cell lines. For example:

- Case Study 1 : In vitro studies revealed that the compound exhibited cytotoxic effects against human glioblastoma U251 cells and melanoma WM793 cells, with IC50 values indicating potent activity .

- Case Study 2 : Molecular docking studies suggested that the compound binds effectively to targets involved in cancer progression, enhancing its therapeutic potential .

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 5-(4-Chlorophenyl)-1,3,4-thiadiazole | Thiadiazole core with chlorophenyl substitution | Anticancer activity |

| 5-(methylthio)-1,3,4-thiadiazole | Methylthio group instead of methylsulfonyl | Antimicrobial properties |

| 2-Amino-5-(4-chlorophenyl)-1,3,4-thiadiazole | Amino group addition | Enhanced cytotoxicity |

This comparison highlights how the presence of specific functional groups influences biological activity.

Case Studies

- Antiviral Activity : A study synthesized novel sulfonamide derivatives containing thiadiazole rings and tested their anti-TMV activities. Some compounds exhibited approximately 50% inhibition against TMV .

- Cytotoxicity Assessment : A thorough structure-activity relationship (SAR) analysis indicated that substituents on the phenyl ring significantly affect cytotoxicity against various cancer cell lines .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(4-chlorophenyl)-5-(methylsulfonyl)-1,2,3-thiadiazole, and how can reaction yields be improved?

- Methodology : The compound is typically synthesized via nucleophilic substitution or cyclocondensation. For example, intermediates like 5-(4-chlorophenyl)-4-methylthiazolidine-2-thione can be synthesized via cyclocondensation of carbon disulfide with 1-(4-chlorophenyl)-1-hydroxypropan-2-aminium chloride at 130°C, yielding 82% purity . Optimization involves controlling reaction temperature, solvent polarity, and catalyst selection (e.g., Lawesson’s reagent for thiadiazole formation) . Continuous flow reactors and automation may enhance reproducibility .

Q. How can spectroscopic techniques (NMR, IR) be employed to confirm the structure of this compound?

- Methodology :

- 1H NMR : Peaks at δ 2.82 (s, 3H, -CH3), 7.54 (d, J=8.4 Hz, 2H, Ar-H), and 7.89 (d, J=8.4 Hz, 2H, Ar-H) confirm the methylsulfonyl and chlorophenyl groups .

- 13C NMR : Signals at δ 15.9 (CH3), 128.5–138.6 (aromatic carbons), and 168.1 (thiadiazole ring) validate the backbone .

- IR : Stretching frequencies for S=O (~1350 cm⁻¹) and C-Cl (~750 cm⁻¹) are diagnostic.

Q. What crystallization methods are suitable for resolving its crystal structure?

- Methodology : Single-crystal X-ray diffraction using a Bruker Kappa APEXII diffractometer with Mo Kα radiation (λ = 0.71073 Å) is standard. Data refinement via SHELXL-97 and absorption correction with SADABS ensures accuracy. For example, R values < 0.06 and wR < 0.15 are achievable .

Advanced Research Questions

Q. How do intramolecular interactions (e.g., C–H⋯O, C–H⋯N) influence the compound’s stability and reactivity?

- Methodology : X-ray crystallography reveals that C–H⋯O and C–H⋯Se interactions stabilize the molecular conformation in analogs like 4-(4-chlorophenyl)-selenadiazole derivatives. These interactions reduce torsional strain and enhance thermal stability . Computational modeling (e.g., DFT) can quantify interaction energies .

Q. What strategies resolve contradictions in biological activity data across studies?

- Methodology : Discrepancies in antitumor activity (e.g., IC50 variations) may arise from assay conditions (cell line heterogeneity, concentration ranges). Standardized protocols, such as the NCI-60 panel screening used for sulfonamide derivatives, improve comparability . Dose-response curves and molecular docking (e.g., using AutoDock Vina) clarify structure-activity relationships .

Q. How can oxidation/reduction reactions modify the methylsulfonyl group for functional diversification?

- Methodology :

- Oxidation : Hydrogen peroxide converts sulfanyl groups to sulfones, altering electronic properties (e.g., enhanced electrophilicity) .

- Reduction : LiAlH4 reduces sulfonyl groups to thiols, enabling conjugation with biomolecules .

- Substitution : Nucleophilic displacement of the sulfonyl group with amines or thiols generates derivatives for SAR studies .

Q. What computational tools predict the compound’s electronic properties for material science applications?

- Methodology : Density Functional Theory (DFT) with B3LYP/6-311+G(d,p) basis sets calculates HOMO-LUMO gaps, polarizability, and charge distribution. Software like Gaussian 16 or ORCA is used . For example, a narrow HOMO-LUMO gap (<3 eV) suggests semiconductor potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.